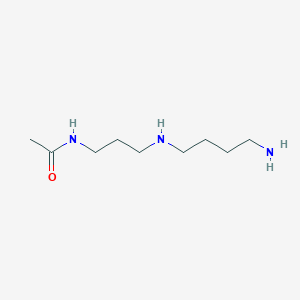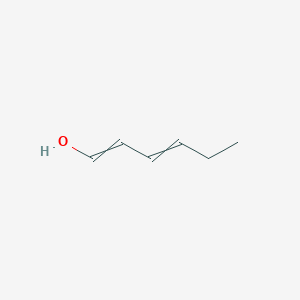
Hellebrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the bufadienolide class of cardiac glycosides and is known for its potent biological activities, particularly its ability to inhibit the sodium-potassium adenosine triphosphatase enzyme . Hellebrin has been studied for its potential therapeutic applications, especially in the treatment of certain types of cancer .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Hellebrin übt seine Wirkungen hauptsächlich durch Hemmung des Natrium-Kalium-Adenosintriphosphatase-Enzyms aus, das für die Aufrechterhaltung des elektrochemischen Gradienten über Zellmembranen entscheidend ist . Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, was wiederum die Kalziumhomöostase beeinflusst und Apoptose in Krebszellen induziert . Zu den molekularen Zielstrukturen von this compound gehören die Alpha-Untereinheiten des Natrium-Kalium-Adenosintriphosphatase-Enzyms .
Ähnliche Verbindungen:
- Ouabain
- Digoxin
- Digitoxin
- Gitoxin
- Uzarigenin-rhamnosid
Vergleich: this compound ist unter den Herzglykosiden einzigartig aufgrund seiner höheren Bindungsaffinität für die Alpha-Untereinheiten des Natrium-Kalium-Adenosintriphosphatase-Enzyms im Vergleich zu anderen Glykosiden . Darüber hinaus zeigen this compound und seine Aglykonform, Hellebrigenin, ähnliche in-vitro-wachstumshemmende Wirkungen in Krebszellen, was bei anderen Herzglykosiden nicht üblich ist .
Wirkmechanismus
Target of Action
Hellebrin, also known as NSC-93134 or NSC93134, is a cardiac glycoside . Its primary target is the Na+/K±ATPase . This enzyme, also known as the sodium-potassium pump, plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes .
Mode of Action
This compound interacts with its target by binding to the Na+/K±ATPase and blocking its non-canonical function as a receptor for cardiac glycosides . It has a higher affinity for the α1β1 subunit of the Na+/K±ATPase than the α2β1 or α3β1 complexes .
Biochemical Pathways
By inhibiting the Na+/K±ATPase, this compound disrupts the balance of sodium and potassium ions across the cell membrane . This disruption can lead to a variety of downstream effects, including changes in cell volume, membrane potential, and intracellular calcium levels . These changes can affect numerous biochemical pathways and cellular processes.
Pharmacokinetics
It’s known that this compound is water-soluble , which could influence its bioavailability and distribution within the body.
Result of Action
This compound’s inhibition of the Na+/K±ATPase has been correlated with its ability to inhibit cancer cell growth . It has been shown to induce caspase-dependent apoptosis in Jurkat T cells . The GI50 (50% growth inhibitory concentration) of this compound has been reported to be between 6-58 nM in various human cancer cell lines .
Biochemische Analyse
Biochemical Properties
Hellebrin interacts with the α1β1 subunit of the Na+/K±ATPase . This interaction is characterized by a higher affinity for the α1β1 subunit than the α2β1 or α3β1 complexes, which is in contrast to other cardiac glycosides . This affinity for the α1β1 complex correlates with its cancer cell growth inhibition .
Cellular Effects
This compound has been found to have significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting the Na+/K±ATPase, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Na+/K±ATPase, blocking its non-canonical function as a receptor for cardiac glycosides . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
Given its interaction with the Na+/K±ATPase, it is likely involved in pathways related to ion transport .
Subcellular Localization
Given its interaction with the Na+/K±ATPase, it is likely localized to the plasma membrane where this enzyme is found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hellebrin is typically extracted from the roots and rhizomes of Helleborus species. The extraction process involves the use of organic solvents to isolate the glycosides, followed by purification steps such as chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Helleborus plants, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hellebrin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder enzymatische Hydrolyse kann this compound in seine Aglykonform, Hellebrigenin, zerlegen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Hellebrigenin und verschiedene oxidierte oder reduzierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
- Ouabain
- Digoxin
- Digitoxin
- Gitoxin
- Uzarigenin-rhamnoside
Comparison: Hellebrin is unique among cardiac glycosides due to its higher binding affinity for the alpha subunits of the sodium-potassium adenosine triphosphatase enzyme compared to other glycosides . Additionally, this compound and its aglycone form, hellebrigenin, display similar in vitro growth inhibitory effects in cancer cells, which is not commonly observed with other cardiac glycosides .
Eigenschaften
CAS-Nummer |
13289-18-4 |
|---|---|
Molekularformel |
C36H52O15 |
Molekulargewicht |
724.8 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
DCSLTSSPIJWEJN-YRFFWODSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Aussehen |
Assay:≥99%A solid |
Key on ui other cas no. |
13289-18-4 |
Piktogramme |
Acute Toxic |
Synonyme |
3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide corelborin corelborine hellebrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Succinic acid, [1,4-14C]](/img/structure/B88980.png)










